molecular formula C8H10N2O B2509539 1,2,3,4-Tetrahydro-1,8-naphthyridin-4-OL CAS No. 1379218-50-4

1,2,3,4-Tetrahydro-1,8-naphthyridin-4-OL

Cat. No.: B2509539
CAS No.: 1379218-50-4
M. Wt: 150.181
InChI Key: PWEDXSQOXUIMEK-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydro-1,8-naphthyridin-4-OL is a heterocyclic compound with the molecular formula C8H10N2O. It is part of the naphthyridine family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by a fused ring system containing nitrogen atoms, making it a valuable scaffold in drug discovery and development.

Preparation Methods

The synthesis of 1,2,3,4-Tetrahydro-1,8-naphthyridin-4-OL can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Friedländer synthesis, which involves the condensation of 2-aminopyridine with a carbonyl compound, is a widely used approach . Additionally, multicomponent reactions (MCRs) have been employed to construct the naphthyridine core efficiently . Industrial production methods often focus on optimizing these synthetic routes to achieve high yields and purity.

Chemical Reactions Analysis

1,2,3,4-Tetrahydro-1,8-naphthyridin-4-OL undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents employed.

Scientific Research Applications

1,2,3,4-Tetrahydro-1,8-naphthyridin-4-OL has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetrahydro-1,8-naphthyridin-4-OL involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its action depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

1,2,3,4-Tetrahydro-1,8-naphthyridin-4-OL can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups and the resulting biological activities, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1,2,3,4-tetrahydro-1,8-naphthyridin-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c11-7-3-5-10-8-6(7)2-1-4-9-8/h1-2,4,7,11H,3,5H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWEDXSQOXUIMEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C(C1O)C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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